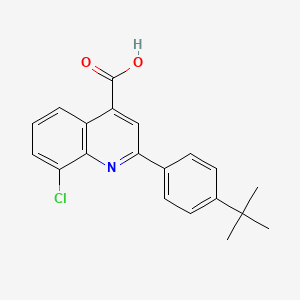

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid

描述

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid is a quinoline derivative characterized by a tert-butylphenyl substituent at position 2, a chlorine atom at position 8, and a carboxylic acid group at position 4 of the quinoline core. Quinoline derivatives are widely studied for their pharmacological and material science applications, with substituent patterns significantly influencing their chemical and physical properties.

属性

IUPAC Name |

2-(4-tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO2/c1-20(2,3)13-9-7-12(8-10-13)17-11-15(19(23)24)14-5-4-6-16(21)18(14)22-17/h4-11H,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUMCMNSPPSHIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride-Catalyzed Synthesis

- A magnetically recoverable Fe₃O₄-based nanocatalyst enables solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids.

- Steps :

- Mix substituted aniline (with 8-chloro substituent), 4-tert-butylbenzaldehyde, and pyruvic acid.

- Add Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride (10 mg).

- Stir at 80°C under solvent-free conditions.

- Monitor progress via TLC (n-hexane:ethyl acetate, 4:6).

- Separate the catalyst magnetically and recrystallize the product in ethanol.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | ~85–92% (for analogous compounds) | |

| Catalyst Reusability | 8 cycles without loss of activity |

Multi-Step Synthesis via Isatin Derivatives

Procedure (adapted from CN102924374B):

- Condensation : React 8-chloroisatin with acetone under basic conditions (NaOH/KOH) to form 8-chloro-2-methylquinoline-4-carboxylic acid.

- Addition : Introduce 4-tert-butylbenzaldehyde via aldol condensation at 100°C.

- Dehydration : Treat with acetic anhydride to form the vinyl intermediate.

- Oxidation : Use KMnO₄/NaOH to oxidize the vinyl group to a carboxylic acid.

- Decarboxylation : Heat in m-xylene to finalize the structure.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Condensation | NaOH, acetone, reflux 10h | 99% |

| Oxidation | KMnO₄, 40°C, 6h | 85% |

Pfitzinger Reaction with TMSCl Promotion

Procedure (based on Zhou et al.):

- React 8-chloroisatin with N,N-dimethylenaminone (derived from 4-tert-butylacetophenone) in ethanol/water.

- Add TMSCl to facilitate cyclization and esterification.

- Hydrolyze the ester to the carboxylic acid using NaOH.

Microwave-Assisted Synthesis

- Mix 8-chloroaniline, 4-tert-butylbenzaldehyde, and pyruvic acid.

- Add p-toluenesulfonic acid (PTSA) catalyst.

- Irradiate under microwave (300W, 120°C) for 15–20 minutes.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 20 minutes (vs. 6h conventional) |

| Yield | 78–85% |

Comparative Analysis of Methods

Critical Considerations

- Regioselectivity : Positioning the chlorine at the 8-position may require directed ortho-metalation or halogen-directed cyclization.

- Functional Group Compatibility : The tert-butyl group’s steric bulk may necessitate optimized reaction conditions (e.g., higher temps. for coupling steps).

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C), resulting in the formation of tetrahydroquinoline derivatives.

Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

Oxidation: Hydroperoxides or tert-butyl alcohol derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学研究应用

Chemistry

In chemistry, 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has been studied for its potential antimicrobial and anticancer properties. Quinoline derivatives are known to interact with DNA and enzymes, making them useful in the design of drugs targeting specific biological pathways.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division, thus showing promise as anticancer agents.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in material science.

作用机制

The mechanism of action of 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. The carboxylic acid group enhances its binding affinity to proteins, making it effective in inhibiting enzyme activity. The chlorine atom and tert-butyl group contribute to its overall stability and lipophilicity, improving its bioavailability.

相似化合物的比较

Comparison with Structurally Similar Compounds

The most relevant structural analog identified is 2-(4-Tert-butylphenyl)-7-chloro-8-methylquinoline-4-carboxylic acid (CAS: 863182-58-5) . A comparative analysis highlights key differences in substituent positions and their implications:

Table 1: Structural and Molecular Comparison

Key Differences and Implications:

Substituent Position Effects: The chlorine atom at position 8 in the target compound vs. position 7 in the analog may alter electronic distribution, affecting reactivity and intermolecular interactions (e.g., hydrogen bonding or π-stacking). Methyl groups can enhance lipophilicity, which might impact bioavailability in pharmacological contexts.

Molecular Weight and Polarity: The analog’s molecular weight (353.84 g/mol) suggests that the target compound, lacking the methyl group, would have a slightly lower molecular weight.

Research Findings and Methodological Considerations

While direct studies on the target compound are absent in the provided evidence, methodological insights from crystallography and structural analysis are relevant:

- Structural Determination : Small-molecule crystallography often employs programs like SHELXL for refinement and SHELXD for structure solution . These tools are critical for resolving substituent positions and confirming molecular configurations.

- Enantiomorph-Polarity Estimation: Parameters such as Rogers’ η and Flack’s x are used to assess chirality and polarity in crystal structures . For compounds with bulky substituents (e.g., tert-butylphenyl groups), these parameters help distinguish centrosymmetric vs. non-centrosymmetric arrangements, which is vital for accurate structural reporting.

生物活性

2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound features a chloroquinoline moiety and a tert-butylphenyl group , which contribute to its unique chemical reactivity and biological properties. The presence of these functional groups allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth.

Case Studies on Antimicrobial Efficacy

-

Study on Bacterial Strains :

- The compound was evaluated against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, showing minimum inhibitory concentration (MIC) values ranging from 5.64 to 22.9 µM for different strains.

- It also exhibited activity against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa, with MIC values of 2.33 to 156.47 µM .

- Fungal Activity :

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies have suggested that quinoline derivatives can interact with DNA, potentially leading to cytotoxic effects on cancer cells.

Research Findings on Anticancer Activity

-

Mechanism of Action :

- The compound is believed to induce apoptosis in cancer cells through the disruption of critical cellular pathways, including those involved in cell cycle regulation .

- Comparative Studies :

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | 5.64 - 22.9 µM |

| Escherichia coli | 2.33 - 156.47 µM | |

| Candida albicans | 16.69 - 78.23 µM | |

| Anticancer | Various cancer cell lines | Comparable to reference drugs |

常见问题

Q. What are the established synthetic routes for 2-(4-Tert-butylphenyl)-8-chloroquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via Friedländer annulation or Suzuki-Miyaura coupling to construct the quinoline core, followed by carboxylation at the 4-position. Optimization involves adjusting catalysts (e.g., palladium for cross-coupling), temperature (80–120°C), and solvent systems (e.g., DMF or THF). Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) improves purity to >95% . Monitoring by TLC and intermediate characterization (NMR, MS) ensures reaction progress.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet), quinoline protons (δ 7.5–9.0 ppm), and carboxylic acid (δ ~13 ppm, broad).

- High-resolution MS : Confirm molecular ion ([M+H]+ at m/z 356.08 for C20H18ClNO2) and isotopic Cl pattern.

- HPLC : Use a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>98%) and detect impurities like dechlorinated byproducts .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software elucidate the molecular conformation and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure by solving phase problems via direct methods. Key parameters:

- Data collection: Mo-Kα radiation (λ = 0.71073 Å), 100 K cooling.

- Hydrogen bonding: Analyze O–H···N interactions between the carboxylic acid and quinoline nitrogen.

- Torsion angles: Measure dihedral angles between tert-butylphenyl and quinoline planes to assess steric effects .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying the tert-butyl or chloro substituents in this quinoline derivative?

- Substituent variation : Replace tert-butyl with sec-butyl (e.g., 2-(4-sec-butylphenyl)-8-chloroquinoline-4-carboxylic acid ) to study steric impact.

- Bioactivity assays : Test derivatives against bacterial targets (e.g., E. coli) to correlate logP (from tert-butyl hydrophobicity) with MIC values.

- Computational modeling : Use DFT (B3LYP/6-31G*) to compare electrostatic potentials and HOMO-LUMO gaps .

Q. How should researchers address discrepancies in crystallographic data or conflicting spectroscopic results during structural validation?

- Cross-validation : Compare SCXRD bond lengths/angles with DFT-optimized geometries.

- Multi-technique analysis : Use IR to confirm carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and XPS to verify Cl (2p3/2 ≈ 200 eV).

- Twinned data refinement : In SHELXL, apply TWIN/BASF commands for overlapping diffraction patterns .

Q. What experimental approaches are used to study the compound's interaction with serum albumin or other biological macromolecules?

- Fluorescence quenching : Monitor tryptophan emission (λex = 280 nm) at increasing compound concentrations to calculate binding constants (e.g., Stern-Volmer analysis).

- Circular dichroism (CD) : Track α-helix loss in albumin upon ligand binding.

- Molecular docking (AutoDock Vina) : Simulate binding to Sudlow’s Site I/II, prioritizing hydrophobic interactions with the tert-butyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。